molecular formula C15H13NO3S2 B2489591 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide CAS No. 852438-78-9

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide

Cat. No. B2489591
CAS RN: 852438-78-9
M. Wt: 319.39
InChI Key: PNVSTSAEUHWSOU-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, also known as DTTCA, is a novel organic compound that has been synthesized for scientific research purposes. DTTCA has gained attention due to its potential applications in various fields, including material science, chemistry, and biology.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential applications in various scientific research fields, including material science, chemistry, and biology. In material science, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of organic semiconductors, which can be applied in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In chemistry, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a reagent for the synthesis of various organic compounds, including heterocycles and biologically active molecules. In biology, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential as an anticancer agent and a modulator of the immune system.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is not fully understood. However, studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has been shown to have low toxicity and good biocompatibility. In vitro studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has also been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and has low toxicity. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also be easily modified to obtain derivatives with different properties. However, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has some limitations. It is not soluble in water, which can limit its applications in biological studies. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is also relatively new, and more studies are needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide research. First, more studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, especially in the context of cancer and immune modulation. Second, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide derivatives with different properties can be synthesized and tested for their potential applications in various fields. Third, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be incorporated into nanomaterials to enhance its properties and applications. Fourth, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of new organic semiconductors with improved properties. Finally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be tested for its potential applications in drug delivery and imaging.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be synthesized through a simple one-pot reaction between 3-phenylthiophene-2-carboxylic acid and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide as a white crystalline solid with a high purity.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h1-10,13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSTSAEUHWSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide

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